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molecular formula C9H8N2O3S B2666821 Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate CAS No. 443955-71-3

Methyl 2-oxo-2,3-dihydro-1h-pyrido[2,3-b][1,4]thiazine-7-carboxylate

Cat. No. B2666821
M. Wt: 224.23
InChI Key: HVFSNKWAUPKWPC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07186730B2

Procedure details

A solution of the ester (b) (2.8 g) in tetrahydrofuran (50 ml) was treated with 1M sodium hydroxide (30 ml). After 2 hours the mixture was concentrated to near dryness and acidified with 2M hydrochloric acid. Filtration and washing with water afforded a solid (2.5 g).
Name
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C[O:2][C:3]([C:5]1[CH:15]=[N:14][C:8]2[S:9][CH2:10][C:11](=[O:13])[NH:12][C:7]=2[CH:6]=1)=[O:4].[OH-].[Na+]>O1CCCC1>[O:13]=[C:11]1[CH2:10][S:9][C:8]2[N:14]=[CH:15][C:5]([C:3]([OH:4])=[O:2])=[CH:6][C:7]=2[NH:12]1 |f:1.2|

Inputs

Step One
Name
Quantity
2.8 g
Type
reactant
Smiles
COC(=O)C1=CC2=C(SCC(N2)=O)N=C1
Name
Quantity
30 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After 2 hours the mixture was concentrated
Duration
2 h
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water

Outcomes

Product
Name
Type
product
Smiles
O=C1NC2=C(SC1)N=CC(=C2)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 2.5 g
YIELD: CALCULATEDPERCENTYIELD 95.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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